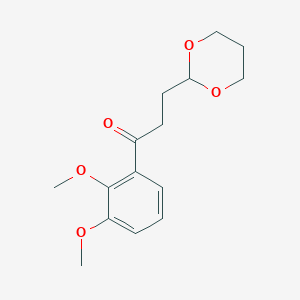
2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, also known as DMPP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of propiophenone, a naturally occurring compound found in the bark of certain trees, and has been used in laboratory experiments since the 1950s. DMPP has been found to possess a wide range of properties, including its ability to act as a catalyst in organic reactions, its ability to inhibit the growth of certain bacteria and fungi, and its potential to be used as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Acylation and Alkylation Studies : 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone derivatives, like 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, have been synthesized through the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid (Kasturi & Damodaran, 1969).
Reactions with Vinylphosphonic Dichloride : The compound reacts with 2-ethoxyvinylphosphonic dichloride in dioxane, yielding products like 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide (Sadykova et al., 2011).
Synthesis of Novel Compounds : It is involved in the synthesis of unique compounds with potential applications in fields like antimicrobial agents (Talupur et al., 2021).
Photovoltaic and Photoreactive Applications
Use in Plastic Solar Cells : Derivatives of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone have been used in the synthesis of oligophenylenevinylenes for application in photovoltaic cells (Jørgensen & Krebs, 2005).
Photoremovable Protecting Groups : The compound's derivatives, like 1,3-dioxoindan-2-yl esters, are investigated for their potential as photoremovable protecting groups (Literák et al., 2008).
Applications in Organic Synthesis
Semisynthesis of Methoxylated Propiophenones : It is used in the semisynthesis of natural methoxylated propiophenones, highlighting its role in the preparation of phenylpropanes (Joshi et al., 2005).
Building Blocks in Cycloaddition Reactions : Derivatives like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane are useful precursors in [4+2] cycloaddition reactions, contributing to the synthesis of functionalized cyclohexene derivatives (Shimizu et al., 2021).
Analytical Applications
- HPLC Analysis : High-performance liquid chromatographic methods have been developed for the analysis of related compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone (Hong-jin, 2007).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXXXQQBQHCSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646013 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
884504-40-9 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

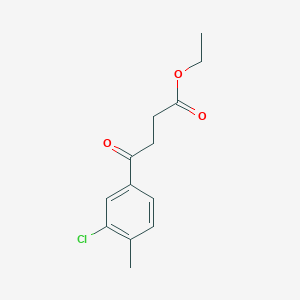
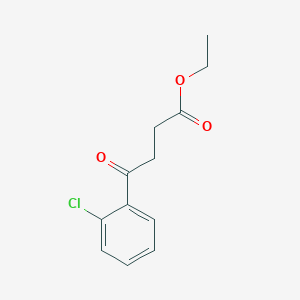
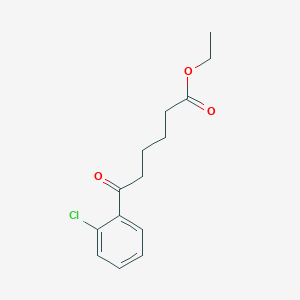
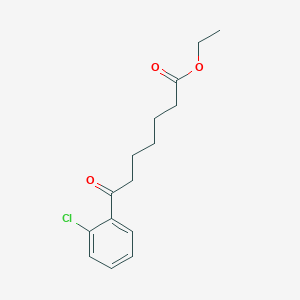
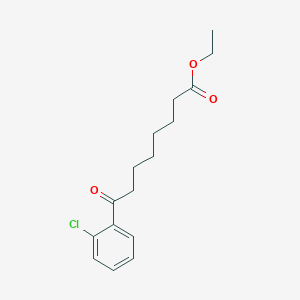

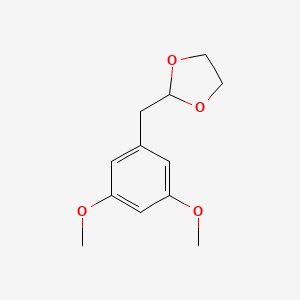
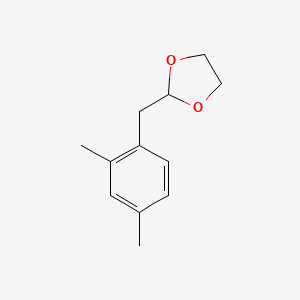
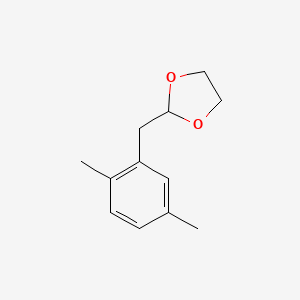
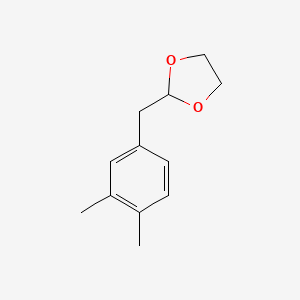

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)